molecular formula C6HBr4N3 B1684666 4,5,6,7-Tetrabromobenzotriazole CAS No. 17374-26-4

4,5,6,7-Tetrabromobenzotriazole

Cat. No. B1684666
CAS RN: 17374-26-4
M. Wt: 434.71 g/mol
InChI Key: OMZYUVOATZSGJY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromobenzotriazole (TBBt) is a selective cell-permeable CK2 inhibitor . It has IC50 values of 0.9 and 1.6 μM for rat liver and human recombinant CK2 respectively .


Synthesis Analysis

A new series of 4,5,6,7-tetrabromobenzotriazole (TBB) derivatives was synthesized and characterized as CK2 inhibitors . They were readily synthesized using a click chemistry approach based on a Cu (I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrabromobenzotriazole is based on the benzotriazole structure, with bromine atoms at the 4, 5, 6, and 7 positions .


Physical And Chemical Properties Analysis

The molecular weight of 4,5,6,7-Tetrabromobenzotriazole is 434.71 g/mol . Its molecular formula is C6HBr4N3 .

Future Directions

The future directions for 4,5,6,7-Tetrabromobenzotriazole research include further development of CK2 inhibitors . The physicochemical properties of 4,5,6,7-tetrabromobenzotriazole should prove helpful in efforts to elucidate reaction mechanisms, including possible halogen bonding, and the search for more selective and potent inhibitors .

properties

IUPAC Name

4,5,6,7-tetrabromo-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZYUVOATZSGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274322
Record name 4,5,6,7-Tetrabromo-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrabromobenzotriazole

CAS RN

17374-26-4
Record name 4,5,6,7-Tetrabromobenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017374264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17374-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrabromo-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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